![molecular formula C10H17NO B6610569 6-tert-butyl-1-azaspiro[3.3]heptan-2-one CAS No. 2866324-06-1](/img/structure/B6610569.png)

6-tert-butyl-1-azaspiro[3.3]heptan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

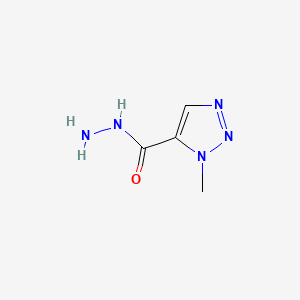

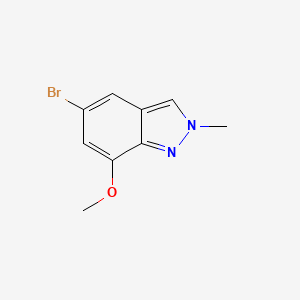

The synthesis of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one involves several steps. One method involves the reduction of a nitrile intermediate with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro[3.3]heptane derivative .Molecular Structure Analysis

The molecular structure of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one is complex, with a spirocyclic scaffold. This structure is characterized by two four-membered rings constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles .Chemical Reactions Analysis

The key chemical reaction in the synthesis of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one is the reduction of a nitrile intermediate with lithium aluminum hydride . This reaction furnishes the primary amine, which then spontaneously displaces the tosyl group to form the azaspiro[3.3]heptane derivative .Physical And Chemical Properties Analysis

6-tert-butyl-1-azaspiro[3.3]heptan-2-one is a white crystalline powder with a melting point of 94-95 °C. The molecular weight of the compound is approximately 211.258 Da .科学的研究の応用

Synthesis of Novel Compounds

“6-tert-butyl-1-azaspiro[3.3]heptan-2-one” and its related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Drug Discovery

This compound has been identified as a potential pharmacophore in drug discovery . It can be used as a structural surrogate for the piperazine ring , which is found in approximately 137 FDA approved drugs .

Expanding Drug-like Chemical Space

The use of “6-tert-butyl-1-azaspiro[3.3]heptan-2-one” can help in expanding drug-like chemical space and diversity . This is particularly important as a lack of structural diversity in chemical libraries limits the potential for identifying lead matter for drug discovery .

Synthesis of CNS Penetrant CXCR2 Antagonists

“6-tert-butyl-1-azaspiro[3.3]heptan-2-one” is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists . These antagonists are being explored for the potential treatment of CNS demyelinating conditions .

Preparation of γ-butyrolactone Derivative

This compound is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Development of Lead-like Libraries

The compound can be used in the development of lead-like libraries focused on the central nervous system . This can aid in the discovery of new therapeutic agents for various neurological disorders .

特性

IUPAC Name |

6-tert-butyl-1-azaspiro[3.3]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2,3)7-4-10(5-7)6-8(12)11-10/h7H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTGMHVTAQLXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC2(C1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)

![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)

![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)

![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)

amine hydrochloride](/img/structure/B6610553.png)

![3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610564.png)

amine hydrochloride](/img/structure/B6610577.png)

amine hydrochloride](/img/structure/B6610580.png)